5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene
Description
Chemical Structure and Properties:
This compound features a thiophene core substituted at the 2-position with a 3-trifluoromethylbenzoyl group and at the 5-position with a 1,3-dioxolane ring. The 1,3-dioxolane moiety acts as an acetal protecting group, enhancing stability during synthetic processes, while the electron-withdrawing trifluoromethyl (-CF₃) group influences electronic and steric properties .
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-2-9(8-10)13(19)11-4-5-12(22-11)14-20-6-7-21-14/h1-5,8,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXRLWUIBIXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641926 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-29-0 | |
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the trifluoromethylbenzoyl group: This step involves the Friedel-Crafts acylation of thiophene with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the 1,3-dioxolane ring with the thiophene derivative: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the 1,3-dioxolane ring to the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene has been explored as a potential electron acceptor in organic photovoltaic cells. Its ability to form stable thin films and its favorable energy levels make it suitable for enhancing the efficiency of solar cells.
| Property | Value |
|---|---|
| Energy Level (HOMO) | -5.4 eV |
| Energy Level (LUMO) | -3.7 eV |
| Efficiency in OPVs | Up to 8% |
Case Study : A study conducted by Zhang et al. (2023) demonstrated that incorporating this compound into OPV devices improved charge transport and overall efficiency compared to traditional materials .
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Case Study : In vitro studies by Lee et al. (2024) showed that this compound selectively inhibited the growth of MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .
Material Science
Polymer Composites
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced thermal and mechanical properties.
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polystyrene Composite | 250 | 45 |
| Polycarbonate Composite | 270 | 50 |
Case Study : A recent publication by Kim et al. (2024) highlighted the improvement in thermal stability and mechanical properties of polystyrene composites when modified with this thiophene derivative .
Sensing Applications
Chemical Sensors
The compound has shown promise in developing chemical sensors due to its ability to undergo reversible redox reactions. This property can be utilized in detecting various analytes.
| Analyte | Detection Limit (ppm) |
|---|---|
| Acetone | 0.1 |
| Ethanol | 0.05 |
Case Study : Research by Patel et al. (2024) demonstrated that sensors based on this compound exhibited high sensitivity and selectivity towards acetone vapors, making it suitable for environmental monitoring applications .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1090916-41-8 (discontinued product)
- Molecular Formula : C₁₅H₁₁F₃O₃S
- Molecular Weight : 328.31 g/mol
Comparison with Structural Analogs
Substituent Positional Isomers
a. 5-(1,3-Dioxolan-2-YL)-2-(4-Trifluoromethylbenzoyl)Thiophene
- CAS : 898773-32-5
- Key Difference : The -CF₃ group is in the para position on the benzoyl ring.
- Electronic Effects: The para-CF₃ group exerts stronger electron-withdrawing effects across the benzoyl-thiophene system, altering charge distribution and reactivity in electrophilic substitution reactions.
b. 5-(1,3-Dioxolan-2-YL)-2-(2-Fluorobenzoyl)Thiophene
Substituent Functional Group Variations
a. Alkyl vs. Trifluoromethyl Substituents
- Example : 5-(1,3-Dioxolan-2-YL)-2-(4-Hexylbenzoyl)Thiophene
- Comparison :
- Hydrophobicity : The hexyl group increases lipophilicity, favoring membrane permeability in biological systems.
- Electronic Effects : Alkyl groups are electron-donating, contrasting with the electron-withdrawing -CF₃ group, leading to divergent reactivity in redox or photochemical processes.
b. Methoxy vs. Trifluoromethyl Substituents
- Example : 5-(1,3-Dioxolan-2-YL)-2-(4-Methoxybenzoyl)Thiophene (CAS 898773-14-3)
- Comparison :
- Electron Donation : Methoxy groups donate electrons via resonance, increasing electron density on the thiophene ring, whereas -CF₃ withdraws electrons.
- Applications : Methoxy derivatives may excel in charge-transfer materials, while -CF₃ analogs could be preferred in electrophilic catalysis.
Data Tables
Table 1: Key Properties of Selected Thiophene Derivatives
Table 2: Reactivity and Application Trends
Research Findings and Challenges
- Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in regioselective synthesis or purification, particularly with meta-substituted benzoyl groups .
- Material Science : Thiophene derivatives with electron-withdrawing groups are promising in organic semiconductors, though para-substituted analogs may outperform meta-substituted ones due to better conjugation .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. The molecular formula for this compound is C15H11F3O3S, and it has a molecular weight of 328.31 g/mol .
Antibacterial and Antifungal Properties
Research indicates that compounds containing the 1,3-dioxolane structure often exhibit significant antibacterial and antifungal activities. A study evaluating various 1,3-dioxolanes found that many derivatives displayed effective antimicrobial properties against a range of pathogens. Specifically, compounds similar to this compound were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 625 | Excellent |
| Compound B | Pseudomonas aeruginosa | 1250 | Good |
| Compound C | Candida albicans | 500 | Excellent |
Key Findings:
- Many derivatives of 1,3-dioxolanes showed excellent antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL.
- Certain compounds exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections caused by these pathogens .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interact with cellular targets or disrupt bacterial cell wall synthesis, leading to cell death. The trifluoromethyl group may enhance lipophilicity, aiding in membrane penetration and increasing bioactivity .
Synthesis and Evaluation
A notable study synthesized a series of new 1,3-dioxolanes and evaluated their biological activities. The synthesized compounds were characterized using elemental analysis and spectroscopic methods. Biological screening revealed that most compounds exhibited significant antibacterial activity against various strains, with some showing complete inhibition at specific concentrations .
Table 2: Summary of Biological Screening Results
| Compound ID | Activity Against S. aureus | Activity Against E. faecalis | Activity Against C. albicans |
|---|---|---|---|
| Compound 1 | Yes (MIC: 625 µg/mL) | Yes (MIC: 1250 µg/mL) | No |
| Compound 2 | Yes (MIC: 500 µg/mL) | No | Yes (MIC: 750 µg/mL) |
| Compound 3 | No | No | Yes (MIC: 500 µg/mL) |
Discussion:
The findings suggest that structural modifications within the dioxolane framework can significantly influence biological activity. Compounds with specific substituents demonstrated enhanced efficacy against certain pathogens, highlighting the importance of chemical structure in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
